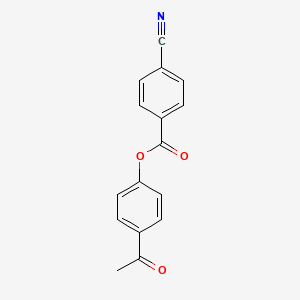![molecular formula C30H62N4O6Si6 B13804397 Pyrimidine, 5,5'-(2-methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]-](/img/structure/B13804397.png)
Pyrimidine, 5,5'-(2-methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]pyrimidine] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine core substituted with trimethylsilyl groups, which enhances its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]pyrimidine] typically involves the reaction of pyrimidine derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]pyrimidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines; reactions are conducted under mild conditions to prevent decomposition of the compound.
Major Products Formed
Oxidation: Formation of pyrimidine derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of pyrimidine derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]pyrimidine] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trimethylsilyl groups into molecules, enhancing their stability and reactivity.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]pyrimidine] involves its ability to interact with various molecular targets through its trimethylsilyl groups. These groups can form stable complexes with metal ions and other reactive species, facilitating catalytic reactions and enhancing the compound’s reactivity. The pyrimidine core can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **5,5’-(2-Methylpropylidene)bis[2,4,6-trihydroxy]pyrimidine]
- **5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]benzene]
Uniqueness
Compared to similar compounds, 5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]pyrimidine] is unique due to its enhanced stability and reactivity conferred by the trimethylsilyl groups. These groups protect the pyrimidine core from hydrolysis and oxidation, making the compound more suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C30H62N4O6Si6 |
|---|---|
Molekulargewicht |
743.3 g/mol |
IUPAC-Name |
trimethyl-[5-[2-methyl-1-[2,4,6-tris(trimethylsilyloxy)pyrimidin-5-yl]propyl]-2,6-bis(trimethylsilyloxy)pyrimidin-4-yl]oxysilane |
InChI |
InChI=1S/C30H62N4O6Si6/c1-21(2)22(23-25(35-41(3,4)5)31-29(39-45(15,16)17)32-26(23)36-42(6,7)8)24-27(37-43(9,10)11)33-30(40-46(18,19)20)34-28(24)38-44(12,13)14/h21-22H,1-20H3 |
InChI-Schlüssel |
RUCCFGGIFJEAJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=C(N=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)C2=C(N=C(N=C2O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



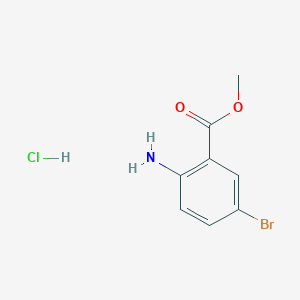

![6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13804328.png)
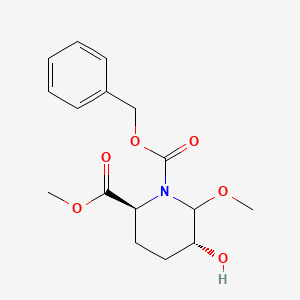
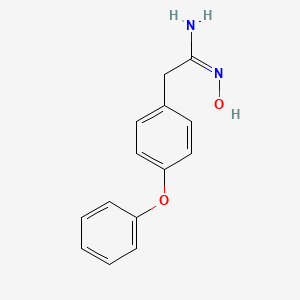
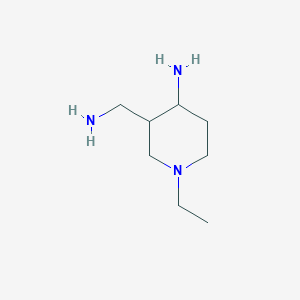
![(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B13804341.png)


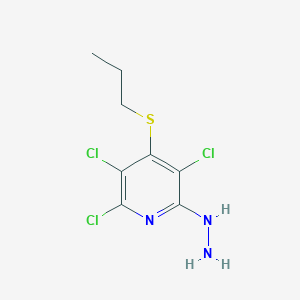

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13804361.png)
